![molecular formula C8H17ClN2O2 B1380082 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride CAS No. 1461704-79-9](/img/structure/B1380082.png)
1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride
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Overview
Description
The compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” seems to be closely related . . It is a solid substance .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized and bio-assayed for varied activity . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones .
Molecular Structure Analysis
The molecular formula of the related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is C10H17ClN4O .
Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .
Physical And Chemical Properties Analysis
The related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is a solid substance . The molecular weight of this compound is 244.72 .
Scientific Research Applications
Pharmaceutical Research Dipeptidylpeptidase-IV Inhibitors
Piperidine derivatives, including compounds similar to 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, have been explored as dipeptidylpeptidase-IV (DPP-IV) inhibitors. These inhibitors are significant in pharmaceutical research for their potential use in treating diseases such as diabetes mellitus, arthritis, or obesity .
Cancer Treatment ALK and ROS1 Dual Inhibitors
Another application is in the design of dual inhibitors targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in the context of Crizotinib-resistant cancers. Piperidine derivatives are used in creating compounds that can potentially overcome resistance in cancer treatments .
Prodrug Development
The compound’s structure suggests potential use as a prodrug, where it can be metabolized into an active drug within the body. This application is crucial for improving drug solubility, absorption, and distribution .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBSMBDEGERMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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